2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
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Overview
Description
2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide is a complex organic compound that features a triazole ring, a pyrazole ring, and various functional groups. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Pyrazole Ring: This involves the reaction of hydrazines with 1,3-diketones or their equivalents.
Coupling of the Triazole and Pyrazole Rings: This step may involve the use of coupling agents such as carbodiimides or phosphonium salts.
Introduction of the Sulfanyl Group: This can be done through nucleophilic substitution reactions.
Final Condensation: The final step involves the condensation of the intermediate with an appropriate aldehyde or ketone to form the desired acetohydrazide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in coordination chemistry.
Material Science:
Biology
Antimicrobial Activity: Potential use as an antimicrobial agent against various pathogens.
Anticancer Activity: Research into its potential as an anticancer agent.
Medicine
Drug Development: Exploration of its pharmacological properties for the development of new therapeutic agents.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide would depend on its specific biological activity. For example, if it acts as an antimicrobial agent, it may inhibit essential enzymes or disrupt cell membranes. If it has anticancer properties, it may induce apoptosis or inhibit cell proliferation through specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Known for their antimicrobial and antifungal activities.
Pyrazole Derivatives: Studied for their anti-inflammatory and anticancer properties.
Uniqueness
The unique combination of the triazole and pyrazole rings, along with the specific functional groups, may confer unique biological activities and chemical reactivity to 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C29H26ClN7O2S |
---|---|
Molecular Weight |
572.1 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C29H26ClN7O2S/c1-19-26(20(2)37(35-19)24-7-5-4-6-8-24)17-31-32-27(38)18-40-29-34-33-28(21-9-15-25(39-3)16-10-21)36(29)23-13-11-22(30)12-14-23/h4-17H,18H2,1-3H3,(H,32,38)/b31-17+ |
InChI Key |
OWXZCCCBIRFIPT-KBVAKVRCSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=NNC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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